2-(3,5-Dichlorophenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-Dichlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1352318-57-0 . It has a molecular weight of 248.11 and its IUPAC name is 3’,5’-dichloro [1,1’-biphenyl]-2-carbonitrile .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives, which are related to this compound, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C13H7Cl2N . The InChI key for this compound is NEXCBHABDVODHH-UHFFFAOYSA-N .Scientific Research Applications
Environmental Impact and Biodegradation
Organochlorine compounds, similar in structure to 2-(3,5-Dichlorophenyl)benzonitrile, have been extensively studied for their environmental impact, particularly in aquatic ecosystems. Chlorophenols, for example, are known for their moderate toxicity to both mammalian and aquatic life. Studies have shown that the persistence of these compounds in the environment can vary, with some exhibiting low persistence due to biodegradation by adapted microflora. However, under certain environmental conditions, their persistence may increase, posing risks to aquatic life due to their strong organoleptic effects (Krijgsheld & Gen, 1986).
Toxicity and Ecological Risks
The ecological risks associated with organochlorine compounds, including those structurally related to this compound, have been a subject of concern. For instance, benzophenone-3 (BP-3), commonly found in sunscreen, demonstrates how widespread use of organochlorine derivatives can lead to their accumulation in water bodies, potentially impacting aquatic ecosystems. The toxicokinetics and environmental occurrence of BP-3 and its metabolites have been reviewed to understand the risks posed to aquatic life, highlighting the need for further studies on the long-term ecological consequences of such compounds (Kim & Choi, 2014).
Synthesis and Applications
Research into the synthesis of organochlorine compounds and their derivatives provides insights into the potential applications of this compound in creating valuable industrial and pharmaceutical products. A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), for example, highlights the ongoing efforts to develop efficient, environmentally benign synthesis routes for organochlorine derivatives. Such compounds serve as intermediates in the production of metal passivators and light-sensitive materials, underscoring the versatility of organochlorine compounds in various applications (Gu et al., 2009).
Biodegradation by Microorganisms
The potential for biodegradation of nitrile compounds by specific microorganisms suggests an avenue for mitigating the environmental impact of organochlorine compounds. Rhodococcus pyridinivorans, for instance, has been identified as capable of degrading acetonitrile and benzonitrile, producing less harmful products. This points to the possibility of using bioremediation techniques to address pollution from organochlorine compounds, including those similar to this compound (Sulistinah & Riffiani, 2018).
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXCBHABDVODHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718380 |
Source
|
Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-57-0 |
Source
|
Record name | 3',5'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.